4-(3,4-dichlorophenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid
Overview
Description
4-(3,4-dichlorophenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C15H21Cl2NO5 and its molecular weight is 366.2 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(3,4-dichlorophenoxy)butyl]isopropylamine oxalate is 365.0796782 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Efficacy and Safety : Derivatives of 2,4-D, such as butyl and isopropylamine salts, have been evaluated for their efficacy in herbicide applications. Studies have shown that these compounds can be effective in controlling vegetation and are used in various forms, including esters and salts. The safety of these derivatives for birds and other non-target organisms has also been assessed, demonstrating the importance of understanding environmental impacts (Kenaga, 1975).
Genotoxicity Evaluation : Research has investigated the genetic toxicity of 2,4-D derivatives in mammalian cell cultures. Studies using endpoints like chromosomal aberrations and mutations have generally found no evidence of genotoxicity for these materials, contributing to the understanding of their safety profile (Gollapudi et al., 1999).
Agricultural Applications : Various forms of 2,4-D, including isopropyl and butyl esters, have been examined for their role in agriculture, such as in controlling preharvest fruit drop in citrus. These studies have shown that different forms of 2,4-D can provide effective control, with little significant difference in efficacy among the forms tested (Anthony & Coggins, 1999).
Environmental Degradation : The environmental degradation and behavior of 2,4-D derivatives, like the butoxyethylester, have been a focus of research. Studies have explored methods like photo-Fenton degradation for treatment of these herbicides in water, providing insights into environmental remediation strategies (Conte, Schenone & Alfano, 2016).
Molecular and Structural Chemistry : Research has also delved into the molecular and structural chemistry of 2,4-D derivatives. This includes studying their conformational behaviors and interactions, which can have implications for their reactivity and effectiveness in various applications (Denmark et al., 1990).
Impurities in Agrochemical Formulations : The presence of dioxin and dioxin-like PCB impurities in agrochemical formulations, including those with 2,4-D, has been studied. This research is crucial for understanding the potential environmental and health risks associated with these herbicides (Masunaga, Takasuga & Nakanishi, 2001).
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO.C2H2O4/c1-10(2)16-7-3-4-8-17-11-5-6-12(14)13(15)9-11;3-1(4)2(5)6/h5-6,9-10,16H,3-4,7-8H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZTXEZRSVEKMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.